N-(3,5-difluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-4-amine N-(3,5-difluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15773232
InChI: InChI=1S/C13H15F2N3/c1-9(2)18-8-13(7-17-18)16-6-10-3-11(14)5-12(15)4-10/h3-5,7-9,16H,6H2,1-2H3
SMILES:
Molecular Formula: C13H15F2N3
Molecular Weight: 251.27 g/mol

N-(3,5-difluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15773232

Molecular Formula: C13H15F2N3

Molecular Weight: 251.27 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-difluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C13H15F2N3
Molecular Weight 251.27 g/mol
IUPAC Name N-[(3,5-difluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine
Standard InChI InChI=1S/C13H15F2N3/c1-9(2)18-8-13(7-17-18)16-6-10-3-11(14)5-12(15)4-10/h3-5,7-9,16H,6H2,1-2H3
Standard InChI Key SOUIHIXVTLRZJG-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=C(C=N1)NCC2=CC(=CC(=C2)F)F

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Effects

The compound’s pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, serves as the structural backbone. The 3,5-difluorobenzyl group at the 4-position introduces electron-withdrawing fluorine atoms, enhancing the molecule’s polarity and potential for hydrogen bonding. The isopropyl group at the 1-position contributes to hydrophobic interactions, improving lipid solubility and membrane permeability.

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the pyrazole protons (δ 7.2–7.8 ppm) and the benzyl fluorine atoms (δ -110 to -120 ppm in ¹⁹F NMR). X-ray crystallography data, though limited for this specific compound, suggest a planar pyrazole ring with dihedral angles of 15–25° between the benzyl and isopropyl groups, optimizing steric compatibility with biological targets.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueMethod
Melting Point128–132°CDifferential Scanning Calorimetry
LogP (Partition Coefficient)2.8 ± 0.3HPLC
Solubility in DMSO>50 mg/mLGravimetric Analysis
pKa4.1 (pyrazole N-H)Potentiometric Titration

The compound’s moderate lipophilicity (LogP ≈ 2.8) balances aqueous and lipid solubility, making it suitable for oral bioavailability studies.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically proceeds via a three-step sequence:

  • Formation of the Pyrazole Core: Condensation of hydrazine derivatives with β-keto esters under acidic conditions yields the 1H-pyrazole intermediate.

  • N-Alkylation: Reaction with 2-bromopropane introduces the isopropyl group at the 1-position.

  • Benzylation: Coupling the 4-amino group with 3,5-difluorobenzyl chloride via nucleophilic substitution completes the structure .

A representative procedure from recent literature involves refluxing 4-amino-1H-pyrazole with 3,5-difluorobenzyl bromide in dimethylformamide (DMF) at 80°C for 12 hours, achieving yields of 68–72% after column chromatography .

Industrial-Scale Considerations

Continuous flow reactors have been proposed to enhance efficiency, reducing reaction times from hours to minutes. For instance, microreactor systems operating at 120°C and 15 bar pressure improve mass transfer, boosting yields to 85% . Catalyst screening studies identify copper(I) iodide as optimal for Suzuki-Miyaura cross-coupling steps, minimizing byproducts.

Biological Activity and Mechanism

Antimicrobial Efficacy

In vitro assays demonstrate potent activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 2 µg/mL) and moderate efficacy against Escherichia coli (MIC = 16 µg/mL). The difluorobenzyl group likely disrupts bacterial membrane integrity by interacting with lipid bilayers, while the pyrazole moiety inhibits DNA gyrase—a mechanism supported by molecular docking studies (binding energy: -9.2 kcal/mol).

Applications in Drug Development

Lead Optimization Strategies

Structural analogs have been explored to enhance pharmacokinetic profiles:

  • Fluorine Substitution: Replacing 3,5-difluoro with trifluoromethyl groups improves metabolic stability (t₁/₂ increased from 2.1 to 4.7 hours in human liver microsomes).

  • Isosteric Replacements: Substituting the isopropyl group with cyclopropyl maintains target affinity while reducing CYP3A4 inhibition .

Agrochemistry Applications

Preliminary trials indicate efficacy as a fungicide against Phytophthora infestans (EC₅₀ = 12 ppm). The compound disrupts fungal ergosterol biosynthesis, as evidenced by upregulated ERG11 gene expression in treated samples.

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